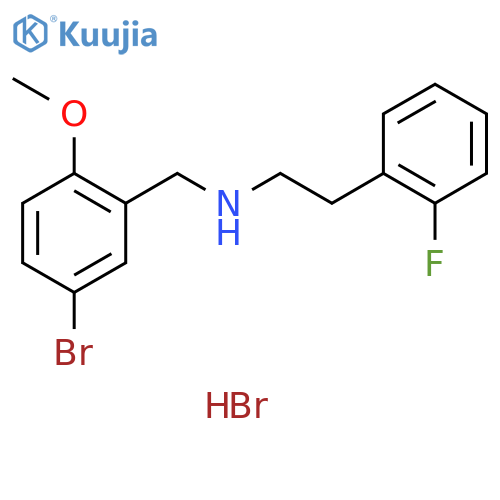

Cas no 1609407-23-9 (N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)

1609407-23-9 structure

商品名:N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide

CAS番号:1609407-23-9

MF:C16H18Br2FNO

メガワット:419.126626491547

MDL:MFCD13186382

CID:4608736

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide 化学的及び物理的性質

名前と識別子

-

- N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide

-

- MDL: MFCD13186382

- インチ: 1S/C16H17BrFNO.BrH/c1-20-16-7-6-14(17)10-13(16)11-19-9-8-12-4-2-3-5-15(12)18;/h2-7,10,19H,8-9,11H2,1H3;1H

- InChIKey: DHRJDEJDIRNKFL-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(Br)C=CC=1OC)NCCC1C=CC=CC=1F.Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 6

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB219643-5g |

N-(5-Bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide, 95%; . |

1609407-23-9 | 95% | 5g |

€218.80 | 2025-02-27 | |

| 1PlusChem | 1P00J3ZS-1g |

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |

1609407-23-9 | 95% | 1g |

$35.00 | 2025-03-01 | |

| A2B Chem LLC | AI90840-1g |

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |

1609407-23-9 | 95% | 1g |

$35.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1233316-1g |

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |

1609407-23-9 | 95% | 1g |

$85 | 2025-02-26 | |

| abcr | AB219643-1 g |

N-(5-Bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide; 95% |

1609407-23-9 | 1g |

€128.10 | 2023-01-27 | ||

| abcr | AB219643-5 g |

N-(5-Bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide; 95% |

1609407-23-9 | 5g |

€365.50 | 2023-01-27 | ||

| abcr | AB219643-1g |

N-(5-Bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide, 95%; . |

1609407-23-9 | 95% | 1g |

€94.10 | 2025-02-27 | |

| 1PlusChem | 1P00J3ZS-5g |

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |

1609407-23-9 | 95% | 5g |

$111.00 | 2025-03-01 | |

| A2B Chem LLC | AI90840-5g |

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |

1609407-23-9 | 95% | 5g |

$111.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1233316-5g |

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |

1609407-23-9 | 95% | 5g |

$175 | 2024-06-06 |

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

1609407-23-9 (N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量